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Compound of Interest

Compound Name: Ramelteon impurity D

Cat. No.: B3339254 Get Quote

An In-Depth Technical Guide to Ramelteon
Impurity D
A Note on Nomenclature: The designation "Ramelteon Impurity D" is not consistently defined

across commercial suppliers and is not currently listed in major pharmacopoeias such as the

United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). This guide will

focus on the chemical entity most frequently designated as Ramelteon Impurity D by chemical

suppliers, which is N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide

(CAS 880152-61-4). It is crucial for researchers and drug development professionals to confirm

the identity of any impurity standard with definitive analytical techniques, as other molecules

are also marketed under the same name.

This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential synthesis of Ramelteal Impurity D, tailored for researchers, scientists, and

professionals in drug development.

Chemical Structure and Properties
Ramelteon Impurity D is structurally very similar to the active pharmaceutical ingredient (API)

Ramelteon. The key difference lies in the acyl group attached to the ethylamine side chain;

Impurity D possesses an isobutyryl group in place of the propionyl group found in Ramelteon.
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Identifier Value

IUPAC Name

2-methyl-N-[2-(2,6,7,8-tetrahydro-1H-

cyclopenta[e][1]benzofuran-8-

yl)ethyl]propanamide[1]

Synonym
N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-

8-yl)ethyl)isobutyramide[1]

CAS Number 880152-61-4

Molecular Formula C17H23NO2[1]

Molecular Weight 273.37 g/mol [1]

Physicochemical Properties
Detailed experimental data for the physicochemical properties of Ramelteon Impurity D are

not widely published. The following table includes predicted values and general properties.

Property Value Source

Boiling Point 458.9 ± 24.0 °C Predicted[2]

Density 1.099 ± 0.06 g/cm³ Predicted[2]

Storage Store at -20°C [1]

Potential Synthesis and Formation Pathway
Ramelteon Impurity D is likely formed as a process-related impurity during the synthesis of

Ramelteon. The final step in many reported syntheses of Ramelteon involves the acylation of

the key amine intermediate, (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine.

The formation of Ramelteon Impurity D can be postulated to occur if isobutyryl chloride or a

related isobutyryl-donating reagent is present as a contaminant in the propionyl chloride used

for the synthesis of Ramelteon.
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Figure 1. Postulated synthetic pathway for the formation of Ramelteon and Ramelteon
Impurity D.

Experimental Protocol: Synthesis of the Amine
Precursor
While a specific protocol for the impurity is not available, the synthesis of the amine precursor

is a key step. The following is a generalized representation based on published Ramelteon

syntheses.

Synthesis of Amine Precursor

Tricyclic Ketone Intermediate
Horner-Wadsworth-Emmons

 Olefination with
 diethyl (cyanomethyl)phosphonate

α,β-Unsaturated Nitrile Catalytic Reduction
(e.g., Ni-catalyzed) Amine Precursor

Click to download full resolution via product page

Figure 2. Generalized workflow for the synthesis of the key amine precursor to Ramelteon and
its impurities.

Analytical Characterization
The identification and quantification of Ramelteon Impurity D in the drug substance or product

are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most

common technique for this purpose.
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High-Performance Liquid Chromatography (HPLC)
A general HPLC method for separating Ramelteon from its impurities has been described,

which can be adapted and optimized for the specific quantification of Impurity D.

Experimental Protocol: General HPLC Method

Column: Octadecylsilane (C18) bonded silica gel.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine solution, pH

adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile).[3]

Detection: UV spectrophotometry, typically in the range of 210-310 nm.[3]

Column Temperature: Controlled, for example, at 20-45 °C.[3]

Flow Rate: Typically 0.5-2.0 mL/min.[3]

Data Presentation: Spectroscopic Data (Hypothetical)

As detailed spectroscopic data for Ramelteon Impurity D is not publicly available, the

following table is a representation of the expected data based on its chemical structure.
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Technique Expected Observations

¹H NMR

Signals corresponding to the tricyclic core

protons, ethyl side chain protons, and a

characteristic signal for the isobutyryl group (a

doublet for the two methyl groups and a septet

for the methine proton).

¹³C NMR

Resonances for the aromatic, furan, and indane

carbons, as well as signals for the amide

carbonyl and the carbons of the isobutyryl

group.

Mass Spec.

A molecular ion peak [M+H]⁺ at m/z 274.18,

corresponding to the molecular formula

C17H23NO2.

IR Spec.

Characteristic absorption bands for the N-H

stretch of the secondary amide, C=O stretch of

the amide, and aromatic C-H stretches.

Other Potential "Ramelteon Impurity D" Structures
It is important for researchers to be aware of other molecules that have been labeled as

"Ramelteon Impurity D". These include:

bis(2-(2, 6, 7, 8-tetrahydro-1H-indeno[5, 4-b]furan-8-yl)ethyl)amine:

Molecular Formula: C26H31NO2

Molecular Weight: 389.53 g/mol

Note: This appears to be a dimeric impurity, potentially formed by the reaction of the amine

precursor with a reactive intermediate.[4]

4-Acetyl Ramelteon:

Molecular Formula: C18H23NO3

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3339254?utm_src=pdf-body
https://www.benchchem.com/product/b3339254?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/ramelteon.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3339254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Weight: 301.38 g/mol

CAS Number: 1346598-94-4

Note: This is an impurity where an acetyl group is attached to the aromatic ring of the

Ramelteon molecule.[5][6]

Conclusion
Ramelteon Impurity D, identified as N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-

yl)ethyl)isobutyramide, is a critical process-related impurity in the synthesis of Ramelteon. Its

structural similarity to the API necessitates robust analytical methods for its detection and

quantification to ensure the quality, safety, and efficacy of the final drug product. The ambiguity

in its nomenclature among suppliers underscores the need for rigorous in-house

characterization and confirmation of all impurity reference standards. Further research to

publish detailed experimental data and analytical protocols for this and other Ramelteon

impurities would be highly beneficial to the pharmaceutical community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3339254#ramelteon-impurity-d-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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